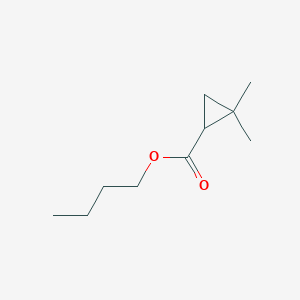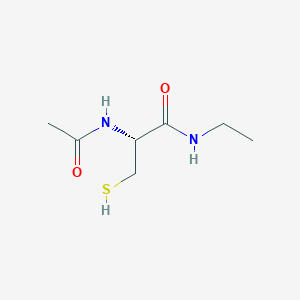
N-Methyl-N-phenyl-N'-pyridin-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-phenyl-N’-pyridin-2-ylurea is a compound that belongs to the class of urea derivatives It is characterized by the presence of a pyridine ring, a phenyl group, and a methyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-phenyl-N’-pyridin-2-ylurea typically involves the reaction of N-methyl-N-phenylurea with 2-chloropyridine under basic conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures. The presence of a base, such as potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N-Methyl-N-phenyl-N’-pyridin-2-ylurea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-N-phenyl-N’-pyridin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-Methyl-N-phenyl-N’-pyridin-2-ylurea has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-phenyl-N’-pyridin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-Methyl-N-phenyl-N’-pyridin-2-ylurea can be compared with other similar compounds, such as:
N-Methyl-N-phenylurea: Lacks the pyridine ring, which may result in different chemical and biological properties.
N-Phenyl-N’-pyridin-2-ylurea: Lacks the methyl group, potentially affecting its reactivity and interactions.
N-Methyl-N’-pyridin-2-ylurea: Lacks the phenyl group, which may influence its overall stability and activity.
The presence of the pyridine ring, phenyl group, and methyl group in N-Methyl-N-phenyl-N’-pyridin-2-ylurea contributes to its unique chemical and biological properties, distinguishing it from other related compounds.
Propriétés
Numéro CAS |
71344-20-2 |
|---|---|
Formule moléculaire |
C13H13N3O |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
1-methyl-1-phenyl-3-pyridin-2-ylurea |
InChI |
InChI=1S/C13H13N3O/c1-16(11-7-3-2-4-8-11)13(17)15-12-9-5-6-10-14-12/h2-10H,1H3,(H,14,15,17) |
Clé InChI |
XDCOPPSMYKEGEM-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[[(Aminomethylamino)methylamino]methylamino]methyl]-3-(2-methylpropyl)pyrrolidine-2,5-dione;molybdenum;oxygen(2-)](/img/structure/B14475128.png)
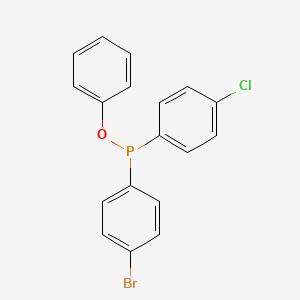

![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)
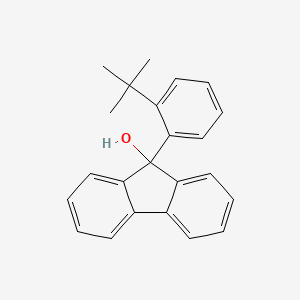
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile](/img/structure/B14475154.png)
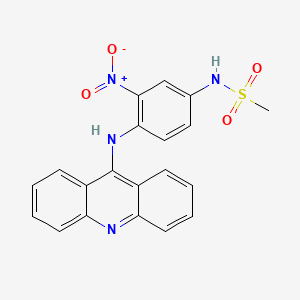

![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)
![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
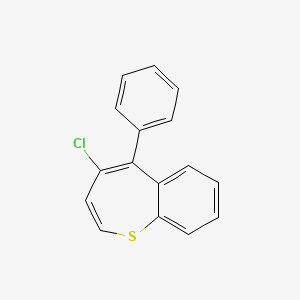
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
